molecular formula C15H20BFO4 B12299627 Methyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate CAS No. 1431546-19-8

Methyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Cat. No.: B12299627
CAS No.: 1431546-19-8
M. Wt: 294.13 g/mol
InChI Key: NIRVVEKJKMRPFR-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its fluoro and methoxycarbonylmethyl groups provide unique electronic and steric properties, making it particularly valuable in the synthesis of complex organic molecules .

Properties

CAS No.

1431546-19-8

Molecular Formula

C15H20BFO4

Molecular Weight

294.13 g/mol

IUPAC Name

methyl 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-6-7-12(17)10(8-11)9-13(18)19-5/h6-8H,9H2,1-5H3

InChI Key

NIRVVEKJKMRPFR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC(=O)OC

Origin of Product

United States

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